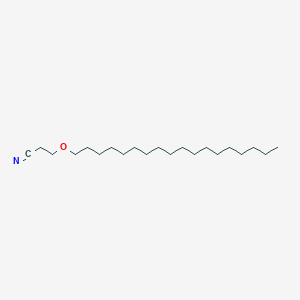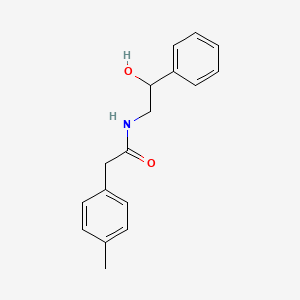
N-(3,4-Dimethoxy-benzyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3,4-Diméthoxy-benzyl)-propionamide est un composé organique caractérisé par la présence d'un groupe benzyle substitué par deux groupes méthoxy aux positions 3 et 4, et un groupe propionamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3,4-Diméthoxy-benzyl)-propionamide implique généralement la réaction de la 3,4-diméthoxybenzylamine avec le chlorure de propionyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le schéma réactionnel général est le suivant :
3,4-Diméthoxybenzylamine+Chlorure de propionyle→N-(3,4-Diméthoxy-benzyl)-propionamide+HCl
Méthodes de production industrielle
Dans un contexte industriel, la production de N-(3,4-Diméthoxy-benzyl)-propionamide peut impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer la capacité d'évolutivité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3,4-Diméthoxy-benzyl)-propionamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le groupe amide peut être réduit en une amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe benzyle peut subir des réactions de substitution électrophile aromatique, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en milieu acide.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs courants.
Substitution : Des réactifs électrophiles tels que l'acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation.
Principaux produits formés
Oxydation : Formation de 3,4-diméthoxybenzaldéhyde ou d'acide 3,4-diméthoxybenzoïque.
Réduction : Formation de N-(3,4-diméthoxy-benzyl)-propylamine.
Substitution : Formation de dérivés nitrés ou halogénés du groupe benzyle.
Applications de la recherche scientifique
Le N-(3,4-Diméthoxy-benzyl)-propionamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa similitude structurelle avec des composés bioactifs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-(3,4-Diméthoxy-benzyl)-propionamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes méthoxy peuvent améliorer la lipophilie du composé, facilitant son passage à travers les membranes cellulaires. Le groupe amide peut former des liaisons hydrogène avec des cibles biologiques, influençant l'affinité de liaison et l'activité du composé.
Applications De Recherche Scientifique
N-(3,4-Dimethoxy-benzyl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4-Diméthoxy-benzyl)-acétamide : Structure similaire avec un groupe acétamide au lieu d'un groupe propionamide.
N-(3,4-Diméthoxy-benzyl)-butyramide : Structure similaire avec un groupe butyramide au lieu d'un groupe propionamide.
3,4-Diméthoxybenzylamine : L'amine mère sans le groupe amide.
Unicité
Le N-(3,4-Diméthoxy-benzyl)-propionamide est unique en raison de la présence du groupe propionamide, qui peut influencer sa réactivité chimique et son activité biologique par rapport à ses analogues.
Propriétés
Numéro CAS |
65609-26-9 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14) |
Clé InChI |
NVKFZFFKSDIGSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968512.png)
![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)

![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)


![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)


